4-{(Z)-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate
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Overview
Description
4-{[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound that features a benzodioxole moiety, an oxazole ring, and a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE typically involves multi-step organic reactions. . The final step involves esterification to attach the phenyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization step and continuous flow reactors for the cross-coupling and esterification steps to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated heterocyclic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-{[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular proteins. In the context of its anticancer activity, it targets microtubules, disrupting their assembly and leading to cell cycle arrest and apoptosis. The benzodioxole moiety is crucial for binding to the tubulin protein, while the oxazole ring enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds also feature a benzodioxole moiety and have shown significant anticancer activity.
INDOLE DERIVATIVES: Known for their broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
4-{[(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE is unique due to its combination of a benzodioxole moiety, an oxazole ring, and a phenyl acetate group. This unique structure contributes to its specific binding properties and biological activity, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H13NO6 |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
[4-[(Z)-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H13NO6/c1-11(21)25-14-5-2-12(3-6-14)8-15-19(22)26-18(20-15)13-4-7-16-17(9-13)24-10-23-16/h2-9H,10H2,1H3/b15-8- |
InChI Key |
ISLOPAYROACBJG-NVNXTCNLSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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